molecular formula C10H10OS2 B12635712 3-Methoxy-3'-methyl-2,2'-bithiophene CAS No. 919792-41-9

3-Methoxy-3'-methyl-2,2'-bithiophene

Cat. No.: B12635712
CAS No.: 919792-41-9
M. Wt: 210.3 g/mol
InChI Key: USFIQKDSAJFZNJ-UHFFFAOYSA-N
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Description

3-Methoxy-3’-methyl-2,2’-bithiophene is an organic compound with the molecular formula C10H10OS2. It belongs to the class of bithiophenes, which are compounds containing two thiophene rings. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis and materials science due to their unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-3’-methyl-2,2’-bithiophene can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with a halogenated thiophene under the catalysis of palladium. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

the Suzuki–Miyaura coupling reaction is a widely used method in the chemical industry for the synthesis of various bithiophene derivatives due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3’-methyl-2,2’-bithiophene undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-3’-methyl-2,2’-bithiophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-3’-methyl-2,2’-bithiophene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-3’-methyl-2,2’-bithiophene is unique due to the presence of both a methoxy group and a methyl group on the bithiophene structure. This combination of substituents can influence the electronic properties and reactivity of the compound, making it valuable for specific applications in materials science and organic synthesis .

Properties

CAS No.

919792-41-9

Molecular Formula

C10H10OS2

Molecular Weight

210.3 g/mol

IUPAC Name

2-(3-methoxythiophen-2-yl)-3-methylthiophene

InChI

InChI=1S/C10H10OS2/c1-7-3-5-12-9(7)10-8(11-2)4-6-13-10/h3-6H,1-2H3

InChI Key

USFIQKDSAJFZNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=C(C=CS2)OC

Origin of Product

United States

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